2-Fluoro-1H-imidazole hydrochloride

Description

BenchChem offers high-quality 2-Fluoro-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

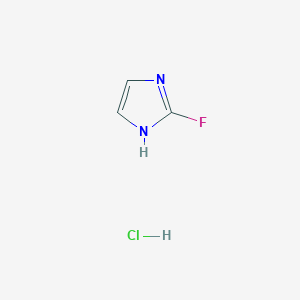

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMOPKRUZDRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-1H-imidazole hydrochloride CAS number 42309-92-2

This technical guide provides a comprehensive analysis of 2-Fluoro-1H-imidazole hydrochloride , a specialized fluorinated heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability.

CAS Number: 42309-92-2

Molecular Formula: C

Part 1: Executive Summary & Strategic Utility

2-Fluoro-1H-imidazole hydrochloride is a high-value intermediate for drug discovery, distinct from its non-fluorinated parent (imidazole) and other isomers (4- or 5-fluoroimidazole). Its primary utility lies in bioisosterism and metabolic blocking .

In medicinal chemistry, the introduction of a fluorine atom at the C-2 position of the imidazole ring serves two critical functions:

-

pKa Modulation: The strong electronegativity of fluorine lowers the pKa of the imidazole ring, reducing the basicity of the N-3 nitrogen. This is crucial for optimizing membrane permeability and reducing non-specific protein binding.

-

Metabolic Blocking: The C-2 position of imidazole is a common site for oxidative metabolism (e.g., by CYP450 enzymes). Substitution with fluorine blocks this metabolic soft spot, potentially extending the half-life (

) of the drug candidate.

Part 2: Chemical Profile & Properties[2]

Physicochemical Data

| Property | Specification | Mechanistic Insight |

| Appearance | White to off-white solid | High purity crystalline salt form. |

| Salt Form | Hydrochloride (HCl) | Enhances stability and shelf-life; free base is prone to degradation. |

| Hygroscopicity | High | The HCl salt readily absorbs atmospheric moisture; requires desiccated storage. |

| Solubility | Soluble in Water, DMSO, Methanol | Polar nature allows use in aqueous or polar organic reaction media. |

| Basicity (pKa) | Lower than Imidazole (pKa ~7.0) | Inductive effect (-I) of Fluorine reduces electron density at N-3. |

Structural Reactivity

The C-F bond at the 2-position is relatively stable but activates the ring towards Nucleophilic Aromatic Substitution (S

Critical Consideration: The N-1 proton is more acidic than in unsubstituted imidazole due to the electron-withdrawing fluorine. This allows for N-alkylation using milder bases (e.g., K

Part 3: Decision Logic & Application Strategy

The following decision tree illustrates when to deploy 2-Fluoroimidazole in a lead optimization campaign.

Figure 1: Strategic decision tree for incorporating 2-fluoroimidazole into drug scaffolds.

Part 4: Experimental Protocol

N-Alkylation of 2-Fluoroimidazole

Objective: To attach the 2-fluoroimidazole core to an alkyl halide scaffold (

Safety Note: This protocol uses DMF and alkyl halides. Perform all operations in a fume hood. The HCl salt is corrosive; wear appropriate PPE.

Reagents

-

Substrate: 2-Fluoro-1H-imidazole hydrochloride (1.0 equiv)

-

Electrophile: Alkyl bromide/iodide (

) (1.1 equiv) -

Base: Cesium Carbonate (Cs

CO -

Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Workflow

-

Neutralization (In Situ):

-

Charge a flame-dried reaction vial with 2-Fluoro-1H-imidazole hydrochloride (1.0 mmol) and Cs

CO -

Add anhydrous DMF (10 mL) and stir at Room Temperature (RT) for 15 minutes.

-

Observation: Evolution of CO

gas may occur as the HCl salt is neutralized and the free base is deprotonated.

-

-

Coupling:

-

Add the alkyl halide (

, 1.1 mmol) dropwise to the suspension. -

Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Note: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent potential displacement of the fluorine atom by the carbonate or solvent.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with water (

) to remove DMF and inorganic salts. -

Wash the organic layer with brine, dry over Na

SO

-

-

Purification:

-

Purify via flash column chromatography (SiO

). -

Eluent: Hexanes/EtOAc or DCM/MeOH gradient. 2-Fluoroimidazoles are typically less polar than their non-fluorinated counterparts.

-

Figure 2: Step-by-step N-alkylation workflow for 2-fluoroimidazole hydrochloride.

Part 5: Handling & Stability

The hydrochloride salt is the preferred commercial form due to the instability of the free base.

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

-

Moisture Sensitivity: The salt is hygroscopic. Exposure to moist air can lead to clumping and hydrolysis over extended periods. Always re-seal containers immediately after use.

-

Incompatibility: Avoid strong oxidizing agents. While the C-F bond is stable, the imidazole ring is electron-rich (though less so than imidazole) and can be susceptible to oxidative degradation.

References

- Kirk, K. L. (2006). Fluorine in Heterocyclic Chemistry Vol 1: 5-Membered Heterocycles. Springer. (Contextual grounding on fluoroimidazole stability and synthesis via Schiemann reaction).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

2-Fluoro-1H-imidazole hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-1H-imidazole Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of experimental outcomes. 2-Fluoro-1H-imidazole hydrochloride is a valuable heterocyclic building block whose unique electronic properties, conferred by the fluorine substituent, make it a desirable component in the synthesis of novel chemical entities. However, its utility is directly linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of 2-Fluoro-1H-imidazole hydrochloride and outlines field-proven protocols for its optimal storage and handling.

Physicochemical Profile and Hazard Identification

A foundational understanding of the compound's properties and hazards is essential for safe and effective handling.

Table 1: Physicochemical Properties of 2-Fluoro-1H-imidazole Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 42309-92-2 | [1][2][3][4] |

| Molecular Formula | C₃H₄ClFN₂ | [1][3] |

| Molecular Weight | 122.53 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [3] |

| Purity | ≥95-97% | [1][2][3] |

| InChI Key | PGQMOPKRUZDRSC-UHFFFAOYSA-N | [2][3] |

Table 2: GHS Hazard and Safety Information

| Identifier | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

The Stability Profile: Causality and Degradation Pathways

The stability of 2-Fluoro-1H-imidazole hydrochloride is not absolute. Its structure, a five-membered heterocyclic ring with a highly electronegative fluorine atom and a hydrochloride salt form, dictates its susceptibility to several environmental factors.

Key Factors Influencing Stability

-

Atmospheric Moisture (Hygroscopicity): As a hydrochloride salt, the compound is inherently polar and likely hygroscopic, meaning it can readily absorb moisture from the air. This is a critical failure point, as the presence of water can initiate hydrolytic degradation pathways.[5][6] Best practices for handling hygroscopic solids, such as storage in a desiccator, are therefore highly relevant.[7][8]

-

Temperature: Chemical degradation is a kinetic process that is accelerated by heat. The recommended storage temperature of 2-8°C (or 4°C) by multiple suppliers indicates that the compound is thermally sensitive.[1][2][3][9] Storing at room temperature for extended periods will likely lead to a significant decrease in purity.

-

Air (Oxygen): The imidazole moiety, while aromatic, can be susceptible to oxidation.[10] The explicit recommendation to store the compound under an inert nitrogen atmosphere is a clear directive to prevent air-mediated oxidative degradation.[1][2][3][9] Studies on other hydrochloride salts have also shown that decomposition can occur in the presence of air.[11]

-

Light (Photostability): Imidazole-containing structures can be sensitive to photodegradation when exposed to UV or high-intensity light.[10] While not always the primary concern, it is a standard precautionary measure in synthetic chemistry to protect reactive reagents from light to prevent the formation of unwanted byproducts.[12]

Potential Degradation Pathways

While specific degradation studies on 2-Fluoro-1H-imidazole hydrochloride are not widely published, we can infer likely pathways based on the chemical principles of imidazoles and fluorinated compounds. The strong carbon-fluorine bond is generally stable, but the overall molecule's integrity can be compromised through other mechanisms.[13]

-

Hydrolysis: Although the imidazole ring is relatively stable, trace water absorbed due to the compound's hygroscopicity could potentially lead to slow decomposition over time.[5]

-

Oxidation: The presence of oxygen could lead to the formation of N-oxides or other oxidative degradation products, a known instability pathway for some heterocyclic compounds.[10][11]

-

Defluorination: While the C-F bond is robust, nucleophilic substitution to replace fluorine with a hydroxyl group can occur under certain conditions, particularly in solution.[14] This would result in the formation of 2-hydroxy-1H-imidazole hydrochloride as an impurity.

Caption: Key environmental factors leading to potential degradation products.

Field-Proven Protocols for Storage and Handling

Adherence to a strict, self-validating protocol is essential to preserve the integrity of 2-Fluoro-1H-imidazole hydrochloride from receipt to use.

Protocol for Receiving and Storage

-

Inspect Upon Receipt: Visually inspect the container for any signs of damage, a broken seal, or discoloration of the product. Do not accept a compromised package.

-

Don Appropriate PPE: Before handling, wear safety goggles, a lab coat, and nitrile gloves.[3]

-

Log and Label: Record the receipt date, quantity, and lot number in the lab's chemical inventory. Ensure the manufacturer's label is clear and legible.

-

Immediate and Correct Storage: Do not leave the compound on a lab bench. Immediately place the sealed container in a designated refrigerator maintained at 2-8°C .[2][3][9]

-

Inert Atmosphere is Mandatory: The primary storage container should be placed inside a larger, secondary container (such as a sealed bag or Tupperware-style box) that has been flushed with an inert gas like nitrogen or argon. For optimal protection, store within a desiccator cabinet that is periodically purged with inert gas.[1][7][8]

-

Protect from Light: Store the compound in its original amber vial or use an outer container that is opaque to protect it from light.[12]

Protocol for Handling and Weighing for Experimental Use

The goal during handling is to minimize exposure to the laboratory atmosphere.

-

Temperature Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

-

Controlled Environment: Whenever possible, handle and weigh the compound inside a glove box with a dry, inert atmosphere.[15]

-

Alternative Handling (No Glove Box): If a glove box is unavailable, create a localized inert environment.

-

Place the sealed container, a balance, and all necessary tools (spatulas, weigh boats) into a large, clean, and dry polyethylene bag.

-

Purge the bag with a gentle stream of dry nitrogen or argon for several minutes to displace the air.

-

Weigh the desired amount of the compound within this inerted bag.

-

-

Minimize Exposure Time: Perform the weighing process as quickly and efficiently as possible.

-

Re-sealing Protocol: After dispensing the material, flush the headspace of the original container with dry nitrogen or argon before tightly closing the cap.

-

Secondary Seal: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.[7]

-

Return to Storage: Promptly return the sealed container to its designated 2-8°C, inert, and dark storage location.

Caption: A self-validating workflow to prevent atmospheric contamination.

Stability Verification: Analytical Approaches

For long-term projects or when using older batches, verifying the compound's purity is a prudent measure.

-

Routine Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of 2-Fluoro-1H-imidazole hydrochloride and detecting potential degradation products.

-

Forced Degradation Studies: In a drug development context, forced degradation (or stress testing) is employed to intentionally degrade the compound under harsh conditions (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis).[10][16][17] This proactive approach helps to identify likely degradation products and develop stability-indicating analytical methods capable of separating the parent compound from all potential impurities.[16][17]

Conclusion

2-Fluoro-1H-imidazole hydrochloride is a reactive and sensitive building block whose stability is critically dependent on its storage and handling. The primary threats to its integrity are moisture, oxygen (air), and elevated temperatures . By implementing the rigorous protocols outlined in this guide—specifically, consistent storage at 2-8°C under a dry, inert nitrogen or argon atmosphere and protection from light —researchers can ensure the compound's purity, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. [Link]

-

How to Store Reagents . Department of Chemistry, University of Rochester. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . National Center for Biotechnology Information (PMC). [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . PubMed. [Link]

-

Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications . PubMed. [Link]

-

Review on analytical studies of some pharmaceutical compounds containing heterocyclic rings . ResearchGate. [Link]

-

Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics . MDPI. [Link]

-

Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms . National Center for Biotechnology Information (PMC). [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? . ResearchGate. [Link]

-

Imidazole Safety Data Sheet . G-Biosciences. [Link]

-

Instability of the Hydrochloride Salts of Cathinone Derivatives in Air . PubMed. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]

-

Protection of Light Sensitive Products . Pharmaguideline. [Link]

-

Guideline on Stability Testing of existing active substances and related finished products . European Medicines Agency. [Link]

-

2-FLUORO-1H-IMIDAZOLE HYDROCHLORIDE [P93445] . ChemUniverse. [Link]

-

Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

RP HPLC method for Imidazole . Chromatography Forum. [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods . Biosciences Biotechnology Research Asia. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-FLUORO-1H-IMIDAZOLE HYDROCHLORIDE [P93445] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How To [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. 57212-34-7|2-Fluoro-1H-imidazole|BLD Pharm [bldpharm.com]

- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 13. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Spectroscopic Characterization of 2-Fluoro-1H-imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-1H-imidazole hydrochloride (CAS No: 42309-92-2), a fluorinated heterocyclic compound of growing interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom at the C2 position of the imidazole ring significantly modulates the electronic properties of the molecule, influencing its reactivity and potential as a pharmacophore.[2][3] This guide will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra for the hydrochloride salt are limited, this document synthesizes data from the free base, related halogenated imidazoles, and foundational spectroscopic principles to provide a robust predictive and interpretive framework.

Introduction: The Significance of Fluorinated Imidazoles

The imidazole nucleus is a cornerstone in a multitude of biologically active molecules.[4][5] Strategic fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoro substitution on the imidazole ring is particularly noteworthy. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which can alter the pKa of the imidazole nitrogen atoms and influence non-covalent interactions.[2] However, 2-fluoroimidazoles are also known for their potential lability and susceptibility to nucleophilic displacement, a property that can be exploited in the design of covalent inhibitors or probes.[6] Understanding the precise structure and electronic nature of 2-Fluoro-1H-imidazole hydrochloride through spectroscopy is therefore paramount for its effective application.

Molecular Structure and Spectroscopic Correlation

The structure of 2-Fluoro-1H-imidazole hydrochloride, with the systematic IUPAC name 2-fluoro-1H-imidazol-3-ium chloride, dictates its spectroscopic signature. The protonation of one of the ring nitrogens in the hydrochloride salt results in a cationic imidazolium ring, which significantly impacts the chemical environment of the constituent atoms compared to its free base, 2-Fluoro-1H-imidazole.

Caption: Key properties and structure of the free base of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the solution-state structure of 2-Fluoro-1H-imidazole hydrochloride. The ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information on the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct signals for the imidazole ring protons, in addition to a broad signal for the N-H protons. The protonation of the ring will lead to a general downfield shift of the ring protons compared to the free base due to the increased positive charge.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H4/H5 | 7.0 - 7.5 | Doublet of doublets | J(H-H) ≈ 2-3, J(H-F) ≈ 1-2 | These protons are chemically inequivalent in the static structure but may show equivalence depending on the tautomeric equilibrium. They will exhibit coupling to each other and a smaller coupling to the fluorine atom. |

| N-H | 10.0 - 14.0 | Broad singlet | - | The acidic protons on the nitrogen atoms will be significantly deshielded and will likely appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atoms. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by the large C-F coupling constant for the C2 carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| C2 | 150 - 160 | Doublet | ¹J(C-F) ≈ 200-250 | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will show a large one-bond coupling constant. |

| C4/C5 | 115 - 125 | Singlet or Doublet | ²J(C-F) ≈ 10-20 | These carbons are in close proximity to the fluorine atom and are expected to show smaller two-bond C-F coupling. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| C2-F | -120 to -140 | Singlet or Triplet | The chemical shift is characteristic of a fluorine atom attached to an sp² carbon in a heterocyclic ring. It may appear as a triplet due to coupling with the H4 and H5 protons. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-1H-imidazole hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH and CH₂ signals.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).

Caption: Logical flow for the mass spectrometric analysis of the compound.

Conclusion

The spectroscopic characterization of 2-Fluoro-1H-imidazole hydrochloride is essential for its application in research and development. This guide provides a detailed predictive framework for its NMR, IR, and MS spectra based on fundamental principles and data from related compounds. The provided experimental protocols offer a starting point for researchers to obtain and interpret empirical data, thereby confirming the structure and purity of this important fluorinated imidazole derivative. The interplay between predictive analysis and experimental verification is crucial for advancing the use of such novel chemical entities in drug discovery and materials science.

References

- Kirk, K. L., et al. (1979). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 16(3), 565-569.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole. [Link]

- Kolychev, E. L., et al. (2017). Metal complexes of backbone-halogenated imidazol-2-ylidenes.

- Bable, B., et al. (2021).

-

NIST. 1H-Imidazole. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

RSC Publishing. Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species. [Link]

-

International Journal of Foundation for Medical Research. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

-

National Center for Biotechnology Information. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

NIST. Imidazole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

RSC Publishing. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. [Link]

-

ACS Publications. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link]

-

MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijfmr.com [ijfmr.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Applications of Fluorinated Imidazoles in Medicinal Chemistry

[1][2]

Executive Summary

The incorporation of fluorine into the imidazole scaffold represents a high-impact strategy in modern medicinal chemistry, primarily utilized to modulate basicity (pKa), enhance metabolic stability, and fine-tune lipophilicity. While the imidazole ring is a ubiquitous pharmacophore found in drugs like cimetidine, ketoconazole, and losartan, its high basicity (pKa ~7.0) often leads to issues with bioavailability, lysosomal trapping, or off-target toxicity (e.g., hERG inhibition).

This technical guide focuses on the fluoroimidazole motif—specifically distinguishing between the hydrolytically unstable 2-fluoroimidazole and the robust 4(5)-fluoroimidazole. It provides actionable protocols for synthesis and demonstrates how fluorination transforms the imidazole from a strong donor into a "stealth" pharmacophore, using the anesthetic candidate EL-0052 as a primary case study.

Part 1: Physicochemical Rationale

The Basicity Cliff (pKa Modulation)

The most profound effect of direct ring fluorination is the drastic reduction in the basicity of the imidazole nitrogen. Fluorine, being the most electronegative element, exerts a powerful inductive effect (

-

Unsubstituted Imidazole: The conjugate acid has a pKa of 6.95 . At physiological pH (7.4), it exists in equilibrium between neutral and cationic forms.

-

4(5)-Fluoroimidazole: The pKa of the conjugate acid drops to approximately 2.0 – 3.0 . This means the molecule remains neutral at physiological pH, significantly improving passive membrane permeability and reducing cation-mediated promiscuity.

Metabolic Blockade

The C4 and C5 positions of the imidazole ring are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at these positions blocks this metabolic soft spot due to the strength of the C–F bond (116 kcal/mol) compared to the C–H bond (99 kcal/mol), extending the drug's half-life (

Stability Divergence: 2-F vs. 4-F

Not all fluoroimidazoles are created equal.[1][2][3]

-

2-Fluoroimidazole: Highly unstable. The C2 position, flanked by two nitrogens, is naturally electron-deficient. Fluorine substitution exacerbates this, making C2 highly susceptible to nucleophilic attack (hydrolysis) and oligomerization.

-

4(5)-Fluoroimidazole: Chemically stable and suitable for drug development.

Table 1: Physicochemical Comparison

| Property | Imidazole | 2-Fluoroimidazole | 4-Fluoroimidazole |

| pKa (Conjugate Acid) | 6.95 | ~1.0 (Est.) | ~2.5 |

| Electronic Character | Electron-rich | Highly Electrophilic (C2) | Balanced |

| Chemical Stability | High | Low (Hydrolysis/Trimerization) | High |

| Primary Utility | H-bond donor/acceptor | Synthetic Intermediate | Bioisostere/Metabolic Blocker |

Part 2: Visualization of Stability & Logic

The following diagram illustrates the decision logic for deploying fluoroimidazoles in drug design, highlighting the critical stability bifurcation.

Caption: Decision tree highlighting the stability dichotomy between 2-fluoro and 4-fluoro isomers.

Part 3: Synthetic Methodologies

Synthesis of ring-fluorinated imidazoles is non-trivial due to the high reactivity of the intermediates. Two primary approaches are recommended.

Method A: Electrophilic Fluorination (Selectfluor)

This modern approach avoids the harsh conditions of the classical Balz-Schiemann reaction. It is best suited for electron-rich imidazoles.

Reagents:

-

Substrate: 1-Protected Imidazole (e.g., 1-benzylimidazole)

-

Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[4][5]

-

Solvent: Acetonitrile (

) -

Base: Triethylamine (optional, depending on substrate)

Protocol:

-

Dissolution: Dissolve 1-benzylimidazole (1.0 equiv) in dry acetonitrile (0.1 M) under

atmosphere. -

Addition: Cool to 0°C. Add Selectfluor (1.1 equiv) portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS for the appearance of the monofluorinated product (

). -

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

. Purify via silica gel chromatography (Hexane/EtOAc gradient).-

Note: Regioselectivity (C4 vs C5) depends on the N1-protecting group steric bulk.

-

Method B: De Novo Cyclization (Fluorinated Building Blocks)

For high-value intermediates where regiocontrol is critical, constructing the ring from fluorinated precursors is superior.

Reaction Scheme:

Protocol:

-

Precursor: Synthesize 2-fluoroacetamidine hydrochloride (commercially available or prepared from fluoroacetonitrile).

-

Cyclization: Combine 2-fluoroacetamidine (1.0 equiv) with an

-bromo ketone (1.0 equiv) in liquid ammonia or THF/NaHCO3. -

Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization and dehydration.

-

Yield: Typically 40–60%. This method installs the fluorine on the side chain or specific ring carbons depending on the starting material structure.

Part 4: Case Study – EL-0052 (Etomidate Analog)

The Challenge:

Etomidate is a potent general anesthetic but causes dangerous adrenocortical suppression. This toxicity arises because the basic nitrogen of the imidazole ring coordinates with the heme iron of the enzyme 11

The Fluorine Solution: Researchers developed EL-0052 , a derivative where the imidazole ring was modified.[6]

-

Modification: Introduction of fluorine to the imidazole ring (or using a 4-fluoroimidazole core).

-

Mechanism: The electron-withdrawing fluorine reduces the electron density on the imidazole nitrogen.

-

Outcome: The "softened" nitrogen is no longer basic enough to coordinate strongly with the CYP11B1 heme iron, but the molecule retains sufficient lipophilicity and shape to bind to the GABA-A receptor (the anesthetic target).

Result: EL-0052 demonstrated retained anesthetic potency with significantly reduced adrenal suppression, validating the "fluorine-switch" strategy for mitigating heme-mediated off-target toxicity.

Part 5: Experimental Protocol (Synthesis of 4-Fluoroimidazole-5-carboxylate)

This specific intermediate is a versatile precursor for 4-fluorohistidine and other bioactive analogs.[1][2]

Step-by-Step Methodology:

-

Diazotization:

-

Start: Ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 g, 6.4 mmol).

-

Solvent: 48% Tetrafluoroboric acid (

, 10 mL). -

Conditions: Cool to -10°C in an ice/salt bath.

-

Reagent: Add

(1.1 equiv) in minimal water dropwise. Stir for 30 min. -

Checkpoint: Formation of the diazonium salt is indicated by a color change (often orange/red).

-

-

Photochemical Decomposition (Balz-Schiemann variant):

-

Irradiation: Transfer the cold diazonium solution to a quartz vessel. Irradiate with a high-pressure mercury lamp (UV) at 0°C for 2–4 hours.

-

Observation: Evolution of

gas indicates reaction progress.

-

-

Isolation:

-

Neutralize the solution carefully with

to pH ~7. -

Extract continuously with ethyl acetate for 24 hours (Soxhlet extraction is recommended due to water solubility).

-

Concentrate the organic phase.

-

-

Characterization:

-

19F NMR: Look for a singlet around -130 to -140 ppm (relative to

). -

1H NMR: The C2 proton will appear as a doublet (

) due to coupling with the C4-fluorine.

-

References

-

Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013–1029. Link

-

Albertshofer, K., et al. (2012).[7] Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives. Journal of Organic Chemistry, 77(18), 8300–8305. Link

-

Lipunova, G. N., et al. (2014). Fluoroimidazoles and their heteroannelated derivatives: Synthesis and properties. Chemistry of Heterocyclic Compounds, 49, 1825–1851. Link

-

Ge, R., et al. (2018). Discovery of the EL-0052 as a potential anesthetic drug. Pharmacology Research & Perspectives. Link

-

Kundu, L. M., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 42(19), 12218–12229. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selectfluor - Wikipedia [en.wikipedia.org]

- 5. Selectfluor™ [sigmaaldrich.com]

- 6. Discovery of the EL-0052 as a potential anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Navigating the Synthesis and Handling of 2-Fluoro-1H-imidazole Hydrochloride: A Technical Guide for Researchers

For professionals in pharmaceutical research and drug development, the incorporation of unique chemical motifs is paramount to innovation. 2-Fluoro-1H-imidazole hydrochloride, a fluorinated heterocyclic compound, presents a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. However, the same reactivity that makes this compound attractive also necessitates a thorough understanding of its safe handling and potential hazards. This guide provides an in-depth technical overview of the safety considerations and handling protocols for 2-Fluoro-1H-imidazole hydrochloride, ensuring its effective and safe utilization in the laboratory.

Compound Profile and Hazard Identification

2-Fluoro-1H-imidazole hydrochloride (CAS RN: 42309-92-2) is a solid with a molecular weight of 122.53 g/mol .[1][2][3][4] While comprehensive toxicological data for this specific compound is not extensively published, the available safety information and data from structurally related compounds, such as imidazole and other fluorinated organics, allow for a robust hazard assessment.

GHS Hazard Classification:

Based on available data, 2-Fluoro-1H-imidazole hydrochloride is classified with the following hazards:[1][2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause irritation and acute toxicity.[2]

Underlying Chemical Risks:

The hazardous nature of 2-Fluoro-1H-imidazole hydrochloride stems from two primary sources: the imidazole core and the fluorine substituent.

-

Imidazole Core: Imidazole itself is corrosive and can cause severe skin burns and eye damage.[5][6] It may also have reproductive toxicity.[5][6][7] The hydrochloride salt form suggests that the compound is acidic and can be corrosive.

-

Fluorine Substituent: The introduction of fluorine can significantly alter a molecule's biological activity and toxicity profile.[8][9] While enhancing desirable drug-like properties, organofluorine compounds can also be persistent in the environment and may have unique metabolic pathways leading to toxic byproducts.[8][9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a stringent set of engineering controls and personal protective equipment is mandatory when handling 2-Fluoro-1H-imidazole hydrochloride.

Primary Engineering Control: Chemical Fume Hood

All manipulations of 2-Fluoro-1H-imidazole hydrochloride, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[5][10] This is critical to prevent inhalation of the powdered compound or any potential vapors.

Personal Protective Equipment (PPE) Protocol:

A comprehensive PPE regimen is the cornerstone of safe handling.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Provides a barrier against splashes and airborne particles, preventing serious eye irritation.[9] |

| Hand Protection | Nitrile or neoprene gloves. | Offers protection against skin irritation and absorption. Always inspect gloves for tears or degradation before use.[7] |

| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects against accidental spills and contamination of personal clothing.[11] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for large-scale operations or in the event of a ventilation failure. | Provides an additional layer of protection against inhalation hazards. |

Diagram: Hierarchy of Controls

Caption: The hierarchy of controls prioritizes the most effective safety measures.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to minimize exposure risk and maintain the integrity of the compound.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][12][13]

-

Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

-

Work in a Well-Ventilated Area: All work must be performed in a chemical fume hood.[5][11]

-

Prevent Contamination: Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]

-

Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[11][13] Do not eat, drink, or smoke in the laboratory.[5][11][13]

Storage:

-

Container: Store in a tightly sealed, properly labeled container.[5][11]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[5][9][11] Store under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1][3]

-

Incompatibilities: Store away from incompatible materials.[9][11]

Emergency Procedures: A Rapid and Coordinated Response

In the event of an accidental exposure or spill, a swift and well-rehearsed emergency response is crucial.

Exposure Response:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][14][15] Seek immediate medical attention.[10][14]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10][15] Seek medical attention if irritation persists.[10]

-

Inhalation: Move the individual to fresh air.[10][12][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12][14][15] Seek immediate medical attention.[10][12][14]

Spill Response:

-

Small Spills:

-

Ensure proper PPE is worn.

-

Carefully sweep or scoop up the solid material, avoiding dust generation.

-

Place the material into a sealed container for disposal.

-

Clean the spill area with an appropriate solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert laboratory personnel and the institutional safety office.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Diagram: Emergency Response Workflow

Caption: A clear workflow for responding to spills and exposures is essential.

Waste Disposal

All waste containing 2-Fluoro-1H-imidazole hydrochloride must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5][13][14]

Conclusion

2-Fluoro-1H-imidazole hydrochloride is a valuable reagent for medicinal chemistry and drug discovery. Its unique properties, however, are accompanied by potential hazards that demand respect and careful management. By implementing robust engineering controls, adhering to strict PPE protocols, and following meticulous handling and emergency procedures, researchers can safely harness the potential of this compound to advance their scientific endeavors. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the most critical tool in any modern research laboratory.

References

- Apollo Scientific. (2022, May 17). 2-(Chloromethyl)

- Thermo Fisher Scientific. (2025, September 7).

- Santa Cruz Biotechnology.

- New England Biolabs. (2025, April 10).

- Achmem. 2-Fluoro-1H-imidazole hydrochloride.

- Australian Industrial Chemicals Introduction Scheme. (2017, October 27). 1H-Imidazole: Human health tier II assessment.

- Unknown.

- ChemScene. 2-Fluoro-1H-imidazole hydrochloride.

- Carl ROTH.

- Thermo Fisher Scientific. 2-(Chloromethyl)

- Chemos GmbH&Co.KG.

- Szabó, K. J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.

- Sigma-Aldrich. 2-Fluoro-1H-imidazole hydrochloride.

- BenchChem. (2025, December).

- Fluorochem. 2-Fluoro-1H-imidazole hydrochloride.

- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.

- National Institutes of Health. 2-Fluoro-1H-imidazole. PubChem.

- Möbs, M., et al. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.

- Ahirwar, S. K., & Malins, L. R. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis.

- ECHEMI.

- BLD Pharm. 57212-34-7|2-Fluoro-1H-imidazole.

Sources

- 1. achmem.com [achmem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. neb.com [neb.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

- 15. echemi.com [echemi.com]

Reactivity of the fluorine atom at the C-2 position of the imidazole ring

Technical Deep Dive: The C-2 Fluoroimidazole Moiety – Synthesis, Stability, and Substitution

Executive Summary

The introduction of a fluorine atom at the C-2 position of the imidazole ring creates a chemical entity with a reactivity profile distinct from its C-4 and C-5 isomers.[1] Unlike the relatively stable 4-fluoroimidazole, the 2-fluoroimidazole core is highly electrophilic, prone to hydrolytic instability, and serves as a potent substrate for nucleophilic aromatic substitution (

Electronic Architecture & Reactivity Profile

The C-2 position of imidazole is unique due to its location between two nitrogen atoms: the pyridine-like N-3 (acceptor) and the pyrrole-like N-1 (donor). When a highly electronegative fluorine atom is attached at C-2, it exacerbates the electron deficiency of this carbon.

The "Super-Electrophile" Effect

-

Inductive Withdrawal: The C-2 carbon is flanked by two nitrogens. Adding fluorine creates a specific "tri-heteroatom" effect (N-C(F)-N), pulling electron density away from the ring carbon significantly more than at C-4 or C-5.

-

Bond Lability: The C-F bond at C-2 is paradoxically weaker toward nucleophilic displacement than typical aryl fluorides. This is due to the stabilization of the Meisenheimer intermediate (see Section 3) by the adjacent N-3 nitrogen, which can effectively accommodate the negative charge.

-

Instability of the Unsubstituted Core: The parent compound, 2-fluoro-1H-imidazole, is inherently unstable and prone to oligomerization or hydrolysis to imidazol-2-one. Stability is only achieved by blocking the N-1 position (e.g., 1-methyl-2-fluoroimidazole ).

Table 1: Comparative Reactivity of Fluoroimidazoles

| Feature | 2-Fluoroimidazole (N-substituted) | 4-Fluoroimidazole | 5-Fluoroimidazole |

| Electronic Character | Highly Electrophilic (Electron Deficient) | Electron Rich | Electron Rich |

| Dominant Reaction | Nucleophilic Aromatic Substitution ( | Electrophilic Aromatic Substitution ( | |

| Hydrolytic Stability | Low (Hydrolyzes to 2-imidazolone) | High (Stable) | High (Stable) |

| C-F Bond Role | Leaving Group | Metabolic Blocker / Bioisostere | Metabolic Blocker |

Synthesis Strategy: The Modified Balz-Schiemann Route

Direct fluorination of imidazole is non-selective and low-yielding. The authoritative method for accessing the C-2 fluoro moiety is the Balz-Schiemann reaction (diazotization followed by fluorodediazoniation), specifically using photochemical decomposition to prevent thermal degradation of the sensitive ring.

Validated Protocol: Synthesis of 1-Methyl-2-Fluoroimidazole

Note: This protocol requires a quartz reaction vessel for UV photolysis.

Reagents:

-

1-Methyl-2-aminoimidazole hydrochloride (Starting Material)

-

Fluoroboric acid (

), 48-50% aq. solution -

Sodium nitrite (

)[2] -

Sodium bicarbonate (

) for neutralization

Step-by-Step Workflow:

-

Diazotization:

-

Dissolve 1-methyl-2-aminoimidazole HCl (10 mmol) in 48%

(5 mL) at -10°C. -

Add a solution of

(11 mmol in minimal water) dropwise, maintaining the temperature below -5°C. -

Checkpoint: The solution should turn pale yellow. Stir for 20 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

-

-

Photochemical Decomposition (The Critical Step):

-

Transfer the cold diazonium solution to a quartz vessel cooled by an external ice-jacket.

-

Irradiate with a high-pressure mercury lamp (e.g., 450W Hanovia) for 60–90 minutes while stirring.

-

Observation: Nitrogen gas evolution will be vigorous initially and subside as the reaction nears completion.

-

-

Isolation:

-

Neutralize the acidic solution carefully with solid

to pH 7.5. -

Extract immediately with Dichloromethane (

, 3 x 20 mL). Note: Do not use water-miscible solvents. -

Dry organic layer over

and concentrate in vacuo at low temperature (< 30°C). -

Yield: Expect 30–40% of a volatile oil. Store at -20°C under argon.

-

Reactivity Mechanism: Nucleophilic Displacement

The defining characteristic of 2-fluoroimidazoles is the facility with which the fluorine is displaced by nucleophiles (amines, thiols, hydroxide). This proceeds via an Addition-Elimination (

The Mechanism

Unlike standard benzene

Hydrolytic Instability

Researchers must be aware that 2-fluoroimidazoles react with water. In aqueous acid or base, the F is displaced to form 2-hydroxyimidazole, which immediately tautomerizes to the stable 1-methyl-imidazol-2-one .

Applications in Drug Discovery & PET

While the C-2 fluoro group is too reactive for most oral drugs (due to hydrolysis in the stomach), it is invaluable in two specific areas:

-

Positron Emission Tomography (PET):

-

Although most hypoxia tracers (like [18F]FMISO ) label the side chain to avoid instability, ring-fluorinated imidazoles are explored as "suicide substrates" or highly reactive probes that bind covalently to targets via fluoride displacement.

-

-

Synthesis of 2-Amino/2-Thio Imidazoles:

-

The 2-fluoro moiety acts as a superior leaving group compared to chlorine or bromine at this position. It allows for the introduction of sterically hindered amines or sensitive thiols under milder conditions than those required for chlor-displacement.

-

References

-

Kirk, K. L., & Cohen, L. A. (1973). Photochemistry of diazonium salts.[3] I. Synthesis of 4-fluoroimidazoles, 4-fluorohistamine, and 4-fluorohistidine.[1][3] Journal of the American Chemical Society. Link

-

Kirk, K. L. (2006). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. Link

-

Laali, K. K., & Gettwert, V. J. (2001). Fluorine-18 Labeling of Radiopharmaceuticals. Journal of Fluorine Chemistry. Link

-

Takeuchi, Y., et al. (1998). Synthesis and properties of 2-fluoroimidazoles. Journal of Organic Chemistry. Link

-

BenchChem Technical Review. (2025). Synthetic Potential of 2-Fluoro-2H-imidazole.Link

Sources

Precision Identification in Fluorinated Heterocycles: The Case of 2-Fluoro-1H-imidazole HCl

Executive Summary

2-Fluoro-1H-imidazole hydrochloride (CAS: 42309-92-2) represents a critical class of fluorinated heterocyclic building blocks used in Fragment-Based Drug Discovery (FBDD).[1] Its utility lies in the unique electronic modulation provided by the fluorine atom at the C2 position, which significantly alters the pKa and lipophilicity of the imidazole ring compared to its non-fluorinated or C4/C5-fluorinated congeners.

This technical guide provides the definitive cheminformatics identifiers for this compound, analyzes its structural dynamics, and details the rigorous protocols required for its accurate registration and experimental handling.

The Identifier Core: InChI & Key

For precise database integration and duplicate checking, the International Chemical Identifier (InChI) and its hashed Key are the gold standards. Note the distinction between the Salt Form (the physical reagent) and the Parent Compound (the active pharmaceutical ingredient/fragment).

Primary Identifiers (Hydrochloride Salt)

Use these identifiers when registering the physical inventory or raw material (CAS 42309-92-2).

| Identifier Type | Value |

| InChI Key | PGQMOPKRUZDRSC-UHFFFAOYSA-N |

| InChI String | InChI=1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H |

| SMILES | FC1=NC=CN1.Cl |

| Molecular Formula | C₃H₄ClFN₂ |

| Molecular Weight | 122.53 g/mol |

Parent Compound Identifiers (Free Base)

Use these identifiers for biological activity databases, SAR analysis, or virtual screening where the salt counterion is stripped.

| Identifier Type | Value |

| InChI Key | LNFZAUNJFRYZLE-UHFFFAOYSA-N |

| InChI String | InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) |

| SMILES | FC1=NC=CN1 |

Structural Dynamics & Tautomerism

The InChI algorithm's handling of imidazole tautomerism is critical for researchers to understand. 2-Fluoroimidazole exists in a tautomeric equilibrium.

The Mobile Hydrogen Layer

In the InChI string .../h1-2H,(H,5,6), the segment (H,5,6) denotes that the hydrogen atom is mobile between the two nitrogen atoms (N1 and N3).

-

Mechanism: The fluorine atom at C2 is highly electronegative (Pauline scale 3.98). This withdraws electron density from the ring, increasing the acidity of the N-H proton compared to unsubstituted imidazole (pKa ~14.5 vs. ~12 for fluorinated variants).

-

Implication: In solution, the specific tautomer (1H- or 3H-) is solvent-dependent. The InChI standardizes this by treating the H as delocalized, ensuring that 2-Fluoro-1H-imidazole and 2-Fluoro-3H-imidazole yield the same InChI Key .

Stability of the C2-Fluoro Motif

Expert Insight: The C2 position of imidazole is naturally nucleophilic. Substituting it with fluorine renders the carbon electrophilic, making the ring susceptible to nucleophilic attack (e.g., hydrolysis) under harsh conditions.

-

Why Hydrochloride? The HCl salt protonates the imidazole ring (forming the imidazolium cation), which significantly stabilizes the compound against oxidation and polymerization during storage.

Cheminformatics Workflow: Registration & Verification

To ensure data integrity in your ELN (Electronic Lab Notebook) or chemical inventory system, follow this logic flow. This prevents the common error of registering the salt as a new parent entity.

Figure 1: Logical workflow for generating InChI Keys, distinguishing between the physical salt form and the bio-active parent structure.

Experimental Protocol: Handling & QC

Objective: Verify the identity and purity of 2-Fluoro-1H-imidazole HCl prior to use in synthesis.

Solubility & Stability

-

Solvent Choice: Highly soluble in water and DMSO; moderately soluble in Methanol. Poor solubility in non-polar solvents (DCM, Hexanes).

-

Handling: The compound is hygroscopic. Weighing should be performed quickly or in a glovebox if high precision (<1 mg) is required.

QC Validation via 19F NMR

Because the proton NMR of substituted imidazoles can be ambiguous due to broadening of N-H signals, 19F NMR is the definitive method for verification.

Protocol:

-

Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d6.

-

Acquisition: Run a non-decoupled 19F scan (sweep width > 200 ppm).

-

Expected Shift: Look for a singlet around -90 to -100 ppm (relative to CFCl3).

-

Note: If the signal is split or shifted significantly, check for hydrolysis products (fluoride ion typically appears at -119 ppm in aqueous media).

-

Applications in Drug Design

The 2-fluoroimidazole motif is not merely a structural spacer; it is a functional probe.

-

pKa Modulation: Fluorine reduces the basicity of the imidazole nitrogen. This is useful when the target binding pocket requires a neutral hydrogen bond donor rather than a protonated cation at physiological pH.

-

Bioisosterism: It serves as a bioisostere for 2-aminoimidazoles or thiazoles, offering altered metabolic stability profiles by blocking the C2 metabolic soft spot.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole. Retrieved from [Link]

-

Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. Retrieved from [Link]

- Kirk, K. L. (2006).Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. (Contextual grounding for 2-fluoroimidazole synthesis and stability).

Sources

Methodological & Application

Application Note: 2-Fluoro-1H-imidazole Hydrochloride in Next-Generation Antifungal Synthesis

Executive Summary

This technical guide details the application of 2-Fluoro-1H-imidazole hydrochloride as a high-value pharmacophore in the synthesis of azole antifungal agents. While traditional azoles (e.g., ketoconazole, miconazole) utilize the unsubstituted imidazole ring, the introduction of a fluorine atom at the C2 position represents a strategic "bioisosteric replacement." This modification is employed to modulate the pKa of the imidazole ring, enhance metabolic stability against oxidative degradation, and fine-tune the binding affinity to the heme cofactor of the target enzyme, Lanosterol 14α-demethylase (CYP51) .

This document provides a validated protocol for the N-alkylation of 2-Fluoro-1H-imidazole with chiral epoxides—the critical step in constructing the antifungal core.

Mechanistic Rationale & Expert Insights

The "Fluorine Effect" in Azole Design

The efficacy of azole antifungals relies on the coordination of the N3 nitrogen of the imidazole ring to the heme iron of fungal CYP51, blocking ergosterol biosynthesis.

-

pKa Modulation: Unsubstituted imidazole has a pKa ~7.0. The electron-withdrawing nature of the fluorine at C2 lowers the basicity of the ring. This is critical for reducing off-target toxicity (inhibition of human CYPs) while maintaining affinity for the fungal enzyme.

-

Metabolic Blockade: The C2 position of imidazole is a common site for metabolic oxidation. Fluorination blocks this "soft spot," extending the drug's half-life (

).

Target Pathway: CYP51 Inhibition

The following diagram illustrates the intervention point of 2-fluoroimidazole-based agents within the ergosterol pathway.

Figure 1: Mechanism of Action. The 2-fluoroimidazole moiety coordinates with the CYP51 heme iron, halting ergosterol production and leading to accumulation of toxic sterols.

Experimental Protocol: Synthesis of a 2-Fluoroimidazole Antifungal Core

Objective: Synthesis of 1-(2-(2,4-difluorophenyl)-2-hydroxyethyl)-2-fluoro-1H-imidazole via regioselective epoxide ring opening. This reaction mimics the core synthesis of fluconazole/voriconazole analogs.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Fluoro-1H-imidazole HCl | 122.53 | 1.2 | Nucleophile |

| 2-(2,4-Difluorophenyl)oxirane | 156.13 | 1.0 | Electrophile (Scaffold) |

| Potassium Carbonate ( | 138.21 | 2.5 | Base (HCl Neutralization) |

| Dimethylformamide (DMF) | - | Solvent | Polar Aprotic Medium |

| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |

Step-by-Step Methodology

Phase 1: Free-Basing and Activation

Critical Insight: The hydrochloride salt must be neutralized in situ to release the nucleophilic imidazole. Using a weak base like

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Fluoro-1H-imidazole HCl (1.2 mmol, 147 mg) in anhydrous DMF (5 mL).

-

Neutralization: Add anhydrous

(3.0 mmol, 414 mg) in a single portion. -

Activation: Stir the suspension at 60°C for 30 minutes under an inert atmosphere (

or Ar).-

Observation: Evolution of mild gas (

) may occur; ensure the system is vented.

-

Phase 2: Epoxide Ring Opening

-

Addition: Add 2-(2,4-Difluorophenyl)oxirane (1.0 mmol, 156 mg) dissolved in 1 mL DMF dropwise to the reaction mixture over 5 minutes.

-

Reaction: Heat the mixture to 80°C and stir for 6–8 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The 2-fluoroimidazole spot (

) should disappear, and a new polar product spot (

-

-

Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL) to dissolve inorganic salts.

Phase 3: Work-up and Purification

-

Extraction: Extract the aqueous phase with Ethyl Acetate (

mL). Combine organic layers. -

Washing: Wash the organic phase with saturated brine (

mL) to remove residual DMF.-

Tip: DMF retention can interfere with crystallization; thorough brine washing is essential.

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (Silica gel 60).

-

Gradient: 0%

5% Methanol in Dichloromethane. -

Yield Expectation: 65–75% as a white/off-white solid.

-

Validated Workflow Diagram

Figure 2: Synthetic workflow for the coupling of 2-Fluoro-1H-imidazole HCl with functionalized epoxides.

Analytical Validation (QC)

To ensure the integrity of the synthesized antifungal agent, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (400 MHz, DMSO-d6) | Diagnostic doublet for C4/C5 protons of imidazole; absence of epoxide peaks. |

| Fluorine Check | 19F-NMR | Distinct signal for imidazole-F (typically |

| Purity | HPLC-UV (254 nm) | |

| Regiochemistry | NOESY NMR | Confirm N1-alkylation vs N3 (N1 is favored sterically and electronically). |

Safety & Handling

-

Corrosivity: The hydrochloride salt is acidic and hygroscopic. Handle in a fume hood.

-

Fluorine Chemistry: While the C-F bond is stable, avoid extremely strong reducing agents (e.g.,

at high temps) which might defluorinate the ring under forcing conditions. -

Toxicity: Treat all novel azoles as potential CYP inhibitors. Wear nitrile gloves and eye protection.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole." PubChem. Accessed January 30, 2026. [Link]

-

Zhang, L., et al. "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors." European Journal of Medicinal Chemistry (via PubMed Central). Accessed January 30, 2026. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Fluoro-1H-imidazole Hydrochloride for the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 2-Fluoro-1H-imidazole hydrochloride serves as a versatile and highly valuable building block for accessing a diverse array of fluorinated pharmaceutical intermediates. Its unique electronic properties—stemming from the potent electron-withdrawing nature of the fluorine atom at the C2 position—offer distinct reactivity and metabolic stability advantages. This guide provides an in-depth exploration of the practical applications of 2-Fluoro-1H-imidazole hydrochloride, detailing robust protocols for key synthetic transformations including N-arylation, N-alkylation, and electrophilic nitration. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers, scientists, and drug development professionals to effectively utilize this key synthon in their discovery and development pipelines.

Introduction: The Significance of the Fluoroimidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including the amino acid histidine, the anticancer agent methotrexate, and the antifungal drug ketoconazole.[3][4][5] Its ability to participate in hydrogen bonding and various biological interactions makes it a frequent choice in drug design.[3][6] The introduction of a fluorine atom, particularly at the C2 position, can dramatically enhance a molecule's therapeutic potential by:

-

Modulating pKa: The fluorine atom's inductive effect lowers the basicity of the imidazole ring, altering its ionization state at physiological pH and potentially improving cell permeability and target engagement.[1]

-

Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the C2 position resistant to oxidative metabolism, which can prolong the half-life of a drug.[1]

-

Improving Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding potency.

This guide focuses on the hydrochloride salt of 2-fluoroimidazole, a stable and readily handled crystalline solid, making it an ideal starting material for multi-step syntheses.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is critical to understand the properties and hazards of the starting material.

| Property | Value | Source |

| Chemical Name | 2-Fluoro-1H-imidazole hydrochloride | [7] |

| CAS Number | 42309-92-2 | [7] |

| Molecular Formula | C₃H₄ClFN₂ | [7] |

| Molecular Weight | 122.53 g/mol | [7] |

| Appearance | Solid | [8] |

| Storage | 4°C, stored under nitrogen | [7] |

| Purity | ≥95-97% | [7][8] |

Safety Profile:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[7]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

Core Synthetic Transformations and Protocols

2-Fluoro-1H-imidazole hydrochloride must first be neutralized to the free base, 2-fluoroimidazole, to enable its participation in most coupling reactions. This is typically achieved in situ by using a suitable base in the reaction mixture.

Synthesis of N-Aryl-2-fluoroimidazoles via Copper-Catalyzed Cross-Coupling

N-arylated imidazoles are prevalent motifs in pharmaceuticals, including kinase inhibitors and GPCR modulators.[11] The Chan-Lam cross-coupling reaction provides a reliable method for their synthesis from aryl boronic acids.

Causality and Rationale: Copper(II) acetate is a cost-effective and efficient catalyst for this transformation. The presence of a base like triethylamine (Et₃N) or tetramethylethylenediamine (TMEDA) is crucial for both neutralizing the hydrochloride salt and facilitating the transmetalation step in the catalytic cycle.[12] The use of a protic solvent mixture containing water can significantly enhance the reaction rate and yield.[12]

Caption: General experimental workflow for the synthesis of N-Aryl-2-fluoroimidazoles.

Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)-2-fluoro-1H-imidazole

-

Principle: This protocol details the copper-catalyzed N-arylation of 2-fluoroimidazole with 4-methoxyphenylboronic acid.

-

Materials and Reagents:

-

2-Fluoro-1H-imidazole hydrochloride (1.0 equiv., e.g., 1.22 g)

-

4-Methoxyphenylboronic acid (1.2 equiv., e.g., 1.82 g)

-

Copper(II) acetate, Cu(OAc)₂ (0.1 equiv., e.g., 181 mg)

-

Tetramethylethylenediamine (TMEDA) (2.0 equiv., e.g., 3.0 mL)

-

Methanol (MeOH) and Water (H₂O) in an 8:1 ratio

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add 2-Fluoro-1H-imidazole hydrochloride, 4-methoxyphenylboronic acid, and Cu(OAc)₂.

-

Add the MeOH/H₂O solvent mixture (e.g., 45 mL) followed by TMEDA.

-

Stir the resulting suspension vigorously at room temperature, open to the air, for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal and the appearance of aromatic signals corresponding to the new aryl group in the NMR spectrum are key indicators of a successful reaction.

Synthesis of N-Alkyl-2-fluoroimidazoles

N-alkylated imidazoles are fundamental intermediates, often used to introduce side chains that modulate solubility or interact with specific biological targets.[13]

Causality and Rationale: This reaction is a standard nucleophilic substitution (Sₙ2). A strong base like sodium hydride (NaH) is used to deprotonate the imidazole nitrogen, creating a potent nucleophile. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation without interfering with the nucleophile. The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent NaH from reacting with atmospheric moisture.

Caption: Simplified reaction mechanism for N-alkylation of 2-fluoroimidazole.

Detailed Protocol: Synthesis of 1-Ethyl-2-fluoro-1H-imidazole

-

Principle: This protocol describes the deprotonation of 2-fluoroimidazole followed by an Sₙ2 reaction with an alkyl halide.

-

Materials and Reagents:

-

2-Fluoro-1H-imidazole hydrochloride (1.0 equiv.)

-

Sodium bicarbonate (for initial neutralization)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)

-

Iodoethane (or Bromoethane) (1.1 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Neutralization: Dissolve 2-Fluoro-1H-imidazole hydrochloride in water and neutralize carefully with solid sodium bicarbonate until effervescence ceases. Extract the free base into ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain 2-fluoroimidazole as an oil or low-melting solid.

-

Alkylation: In a flame-dried, two-necked flask under an inert atmosphere, suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-fluoroimidazole (from step 1) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add iodoethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS indicates consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extract the product with EtOAc (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by silica gel chromatography to obtain the desired product.

-

Electrophilic Nitration of the 2-Fluoroimidazole Ring

Nitroimidazoles are critical precursors for hypoxia-selective cytotoxins and imaging agents in oncology.[13][14][15] The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

Causality and Rationale: The reaction proceeds via electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The fluorine at C2 is a deactivating, meta-directing group in classical aromatic systems. However, in the five-membered imidazole ring, its strong electron-withdrawing effect deactivates the entire ring but will direct the incoming electrophile primarily to the C4 or C5 position. Sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion, and also protonates the imidazole ring, further deactivating it, which necessitates harsh reaction conditions (elevated temperature).

Detailed Protocol: Synthesis of 2-Fluoro-4(5)-nitro-1H-imidazole

-

Principle: This protocol describes the regioselective nitration of 2-fluoroimidazole using a classic mixed-acid method.

-

Materials and Reagents:

-

2-Fluoroimidazole (1.0 equiv.) (Prepared as described in section 3.2)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

-

-

Procedure:

-

In a thick-walled flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated H₂SO₄.

-

Cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-fluoroimidazole in portions, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, slowly add concentrated HNO₃ dropwise, maintaining the temperature below 10 °C.

-

After the addition, slowly heat the reaction mixture to 70-80 °C and maintain for 1-2 hours.[16]

-

Monitor the reaction by taking a small aliquot, quenching it in ice, neutralizing, and analyzing by TLC/LC-MS.

-